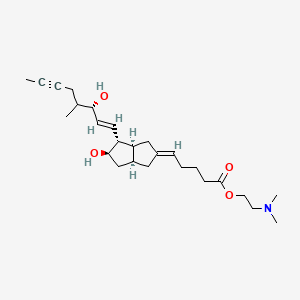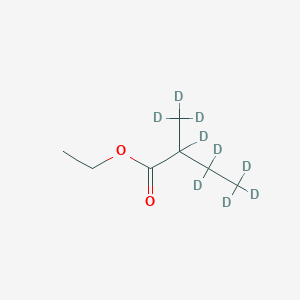
Pulmonary arterial hypertension agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pulmonary arterial hypertension agent-1 is a compound used in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs. This condition leads to the narrowing and thickening of these arteries, making it difficult for blood to flow through them and causing the heart to work harder. This compound helps to alleviate these symptoms by targeting specific pathways involved in the disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pulmonary arterial hypertension agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for medical use.
化学反応の分析
Types of Reactions: Pulmonary arterial hypertension agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Pulmonary arterial hypertension agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new therapeutic agents and formulations.
作用機序
Pulmonary arterial hypertension agent-1 exerts its effects by targeting specific molecular pathways involved in the regulation of blood pressure and vascular tone. It primarily acts on the endothelin pathway, inhibiting the action of endothelin-1, a potent vasoconstrictor. By blocking this pathway, the compound helps to relax the blood vessels, reduce pulmonary arterial pressure, and improve blood flow. Additionally, it may have anti-proliferative effects on the smooth muscle cells in the pulmonary arteries, further contributing to its therapeutic benefits .
類似化合物との比較
Pulmonary arterial hypertension agent-1 is unique in its specific targeting of the endothelin pathway, which sets it apart from other compounds used in the treatment of pulmonary arterial hypertension. Similar compounds include:
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor antagonist with similar therapeutic effects.
Sildenafil: A phosphodiesterase-5 inhibitor that works by increasing nitric oxide levels and promoting vasodilation.
Tadalafil: Another phosphodiesterase-5 inhibitor with a longer duration of action compared to sildenafil
Each of these compounds has its own unique mechanism of action and therapeutic profile, making them suitable for different patient populations and treatment strategies.
特性
分子式 |
C26H41NO4 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
InChI |
InChI=1S/C26H41NO4/c1-5-6-9-19(2)24(28)13-12-22-23-17-20(16-21(23)18-25(22)29)10-7-8-11-26(30)31-15-14-27(3)4/h10,12-13,19,21-25,28-29H,7-9,11,14-18H2,1-4H3/b13-12+,20-10+/t19?,21-,22+,23-,24+,25+/m0/s1 |
InChIキー |
IJEFECSGADVPHU-YFHZTOFESA-N |
異性体SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OCCN(C)C)/C2)O)O |
正規SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCCN(C)C)C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
